molecular formula C26H24N2O4 B3026298 Asterriquinol D dimethyl ether CAS No. 287117-66-2

Asterriquinol D dimethyl ether

Cat. No.: B3026298
CAS No.: 287117-66-2
M. Wt: 428.5 g/mol
InChI Key: LXKDFRJCVQJIIM-UHFFFAOYSA-N
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Scientific Research Applications

Asterriquinol D dimethyl ether has several scientific research applications:

Biochemical Analysis

Biochemical Properties

Asterriquinol D dimethyl ether plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been found to inhibit mouse myeloma NS-1 cell lines with an IC50 of 28 μg/mL . Additionally, it exhibits activity against Tritrichomonas foetus . The compound’s interactions with these biomolecules suggest its potential as an antiparasitic and anticancer agent .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to be cytotoxic to NS-1 mouse myeloma cells, indicating its potential to disrupt cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It inhibits the growth of mouse myeloma cells by interfering with cellular processes at the molecular level . The compound’s ability to inhibit Tritrichomonas foetus further highlights its potential as an antiparasitic agent . These interactions suggest that this compound may act through enzyme inhibition or activation, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, with a stability period of up to four years . Long-term effects on cellular function are still being investigated, with initial findings indicating sustained cytotoxicity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects on mouse myeloma cells, while higher doses may lead to toxic or adverse effects . Threshold effects and potential toxicity at high doses are critical considerations in the compound’s application in research and therapeutic settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Asterriquinol D dimethyl ether can be synthesized through a series of organic reactions involving the coupling of indole derivatives with a tetramethoxybenzene core. The key steps typically include:

    Formation of Indole Derivatives: Starting from commercially available indole, various functional groups are introduced through electrophilic substitution reactions.

    Coupling Reaction: The indole derivatives are then coupled with a tetramethoxybenzene core under specific conditions, often involving a palladium-catalyzed cross-coupling reaction.

    Methylation: The final step involves methylation of the hydroxyl groups to form the dimethyl ether derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.

    Purification: Using techniques such as column chromatography and recrystallization to obtain the pure compound.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Asterriquinol D dimethyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted indole derivatives.

Comparison with Similar Compounds

Asterriquinol D dimethyl ether is unique due to its specific structural features and biological activities. Similar compounds include:

Uniqueness:

    Structural Features: The presence of a tetramethoxybenzene core coupled with indole rings.

    Biological Activity: Specific cytotoxic and antiparasitic properties that distinguish it from other related compounds.

Properties

IUPAC Name

3-[4-(1H-indol-3-yl)-2,3,5,6-tetramethoxyphenyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-29-23-21(17-13-27-19-11-7-5-9-15(17)19)25(31-3)26(32-4)22(24(23)30-2)18-14-28-20-12-8-6-10-16(18)20/h5-14,27-28H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKDFRJCVQJIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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